molecular formula C8H8N2O2 B2711175 2,6-Dimethoxyisonicotinonitrile CAS No. 1261269-80-0

2,6-Dimethoxyisonicotinonitrile

Cat. No.: B2711175
CAS No.: 1261269-80-0
M. Wt: 164.164
InChI Key: WNCHTAZOQSBFOF-UHFFFAOYSA-N
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Description

2,6-Dimethoxyisonicotinonitrile is an organic compound with the molecular formula C8H8N2O2 It is a derivative of isonicotinonitrile, featuring two methoxy groups attached to the 2 and 6 positions of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dimethoxyisonicotinonitrile can be synthesized through several methods. One common approach involves the reaction of 2,6-dimethoxypyridine with cyanogen bromide under basic conditions. The reaction typically proceeds as follows:

  • Dissolve 2,6-dimethoxypyridine in an appropriate solvent such as acetonitrile.
  • Add cyanogen bromide to the solution.
  • Introduce a base, such as sodium hydroxide, to facilitate the reaction.
  • Stir the mixture at room temperature for several hours.
  • Isolate the product by filtration and purify it through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxyisonicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2,6-Dimethoxyisonicotinic acid.

    Reduction: 2,6-Dimethoxyisonicotinamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-Dimethoxyisonicotinonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dimethoxyisonicotinonitrile depends on its specific application. In biochemical contexts, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The methoxy groups and nitrile functionality play crucial roles in its interaction with these targets, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethoxypyridine: Lacks the nitrile group, making it less reactive in certain chemical reactions.

    2,6-Dimethoxybenzonitrile: Contains a benzene ring instead of a pyridine ring, leading to different chemical properties and reactivity.

    2,6-Dimethoxyisonicotinic acid: An oxidized form of 2,6-Dimethoxyisonicotinonitrile, with different applications and reactivity.

Uniqueness

This compound is unique due to the presence of both methoxy groups and a nitrile group on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

IUPAC Name

2,6-dimethoxypyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-11-7-3-6(5-9)4-8(10-7)12-2/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNCHTAZOQSBFOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=N1)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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